N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-11-4-3-5-14(8-11)26-17-15(10-21-26)19(29)24-20(23-17)27-16(9-12(2)25-27)22-18(28)13-6-7-13/h3-5,8-10,13H,6-7H2,1-2H3,(H,22,28)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZKIGAKBKZOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, structure, and biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N7O3, with a molecular weight of approximately 415.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine framework followed by functionalization to introduce the cyclopropanecarboxamide moiety. Various synthetic routes have been explored to optimize yield and purity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10e | MCF-7 | 11 | EGFR inhibition |
| 12b | A549 | 8.21 | Apoptosis induction |
| 12b | HCT116 | 19.56 | Cell cycle arrest |
The above table summarizes findings where compounds with similar structural motifs showed potent inhibitory effects on cell proliferation and induced apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects primarily involves inhibition of key signaling pathways associated with tumor growth. Notably, it has been observed to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
Molecular docking studies have indicated that this compound binds effectively to the ATP-binding site of EGFR, leading to reduced kinase activity and subsequent downstream signaling inhibition. This results in decreased cell proliferation and increased apoptosis rates in sensitive cancer cell lines.
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- MCF-7 Breast Cancer Cells : A study demonstrated that compounds related to the target compound exhibited IC50 values as low as 11 µM against MCF-7 cells, indicating strong antitumor potential.
- Lung Cancer Models : In A549 lung cancer models, derivatives showed IC50 values around 8 µM, suggesting effective growth inhibition and potential therapeutic applications.
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds could induce cell cycle arrest at specific phases (S and G2/M), further corroborating their role in apoptosis induction.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in constructing the pyrazolo[3,4-d]pyrimidine core of this compound, and how can reaction parameters be optimized?
- Methodology : The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or via palladium-catalyzed cross-coupling reactions. Key challenges include regioselectivity and maintaining the oxo-group integrity. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to minimize side reactions. Monitor progress via TLC and purify intermediates using column chromatography .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, /-NMR to verify substituent positions (e.g., m-tolyl group integration), and HPLC (≥95% purity threshold). For crystallinity analysis, employ X-ray diffraction if single crystals are obtainable .
Q. What in vitro assays are recommended for preliminary evaluation of kinase inhibition activity?
- Methodology : Screen against kinase panels (e.g., CDK2, Aurora kinases) using fluorescence-based ADP-Glo™ assays. Use ATP concentrations near values (e.g., 10 µM ATP) to assess competitive inhibition. Include staurosporine as a positive control and validate results with dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported binding affinities for kinase targets?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze ligand-protein interactions, focusing on the cyclopropanecarboxamide moiety’s role in binding pocket stabilization. Compare docking scores (AutoDock Vina) with experimental IC values to identify conformational mismatches. Validate using mutagenesis studies on key residues (e.g., Lys89 in CDK2) .
Q. What strategies address low aqueous solubility during in vivo pharmacokinetic studies?
- Methodology : Employ co-solvent systems (e.g., PEG 400/water) or formulate as nanocrystals via wet milling. Assess solubility enhancement using shake-flask assays (pH 7.4 buffer) and monitor plasma stability via LC-MS/MS. Compare bioavailability in rodent models using IV/PO dosing .
Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity over off-target kinases?
- Methodology : Synthesize analogs with variations in the m-tolyl and cyclopropane groups. Test against a kinase panel (Eurofins KinaseProfiler™) and apply Free-Wilson analysis to quantify substituent contributions. Use cryo-EM to visualize binding modes of lead analogs .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology : Conduct forced degradation studies (acid/base/oxidative stress) and analyze degradation products via UPLC-QTOF. Use -NMR to track hydrolytic cleavage of the pyrimidinone ring. Correlate stability with storage conditions (e.g., desiccated vs. humid environments) .
Q. How can contradictory data on apoptosis induction in cancer cell lines be resolved?
- Methodology : Perform time-resolved flow cytometry (Annexin V/PI staining) across multiple cell lines (e.g., HCT-116, MCF-7). Combine with transcriptomic profiling (RNA-seq) to identify differentially expressed genes in apoptosis pathways. Validate using caspase-3/7 activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
